molecular formula C25H31N5O2 B10793504 N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1Himidazol-1-yl)benzamide

N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1Himidazol-1-yl)benzamide

Cat. No.: B10793504
M. Wt: 433.5 g/mol
InChI Key: QSHZDFROGASVTB-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and an imidazole moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Alkylation: The piperazine intermediate is then alkylated using a suitable alkylating agent, such as 1-bromobutane, to introduce the butyl group.

    Coupling with Imidazole: The alkylated piperazine intermediate is coupled with 4-(1H-imidazol-1-yl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with dopamine receptors and potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

4-imidazol-1-yl-N-[4-[4-(3-methoxyphenyl)piperazin-1-yl]butyl]benzamide

InChI

InChI=1S/C25H31N5O2/c1-32-24-6-4-5-23(19-24)29-17-15-28(16-18-29)13-3-2-11-27-25(31)21-7-9-22(10-8-21)30-14-12-26-20-30/h4-10,12,14,19-20H,2-3,11,13,15-18H2,1H3,(H,27,31)

InChI Key

QSHZDFROGASVTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)N4C=CN=C4

Origin of Product

United States

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